1,11-Dodecanediol
CAS No.: 80158-99-2
Cat. No.: VC8001251
Molecular Formula: C12H26O2
Molecular Weight: 202.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80158-99-2 |
|---|---|
| Molecular Formula | C12H26O2 |
| Molecular Weight | 202.33 g/mol |
| IUPAC Name | dodecane-1,11-diol |
| Standard InChI | InChI=1S/C12H26O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h12-14H,2-11H2,1H3 |
| Standard InChI Key | MHTWXBYRJHQAET-UHFFFAOYSA-N |
| SMILES | CC(CCCCCCCCCCO)O |
| Canonical SMILES | CC(CCCCCCCCCCO)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
1,12-Dodecanediol is a saturated 12-carbon diol with hydroxyl groups at both termini. Its IUPAC name is dodecane-1,12-diol, and it is characterized by the following properties:
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Molecular formula:
Thermal and Physical Properties
Experimental data from thermophysical studies reveal:
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Viscosity: Temperature- and pressure-dependent, with values ranging from 2.4–12.7 mPa·s at 298.15–573.15 K and 0.1–10 MPa .
Solubility and Reactivity
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Water solubility: <1 g/L , with preferential solubility in alcohols and ethers .
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pKa: 14.90 ± 0.10 (predicted) , indicating weak acidity consistent with primary alcohols.
Synthesis and Production Methods
Biotransformation via Recombinant E. coli
Recent advances in metabolic engineering enable high-yield production of 1,12-dodecanediol using alkane monooxygenase systems:
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Key enzymes: CYP153A monooxygenase and AlkL membrane facilitator from Pseudomonas putida GPo1 .
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Optimization: Temperature reduction to 25°C and staggered substrate feeding mitigate cytotoxicity .
Chemical Synthesis
While less common than biotransformation, traditional routes include:
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Dihydroxylation of 1,12-dodecadiene: Catalyzed by osmium tetroxide.
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Reduction of 1,12-dodecanedioic acid: Using lithium aluminum hydride.
Thermodynamic and Transport Properties
Density and Viscosity Profiles
High-pressure studies using vibrating-wire viscometry demonstrate:
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Density correlations: Tait-type equation fits experimental data with 0.06–0.08% average deviation .
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Viscosity correlations: Andrade–Tait equation achieves 0.64–0.67% accuracy .
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Isobaric expansibility: Derived values range from (298.15 K) to (573.15 K) .
Phase Behavior
Industrial and Biomedical Applications
Polymer Chemistry
1,12-Dodecanediol serves as a monomer for:
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Polyesters: Enhanced flexibility in coatings and adhesives.
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Polyurethanes: Long-chain diols improve elastomer resilience.
Lubricants and Surfactants
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Nonionic surfactants: Ethoxylated derivatives exhibit HLB values of 12–14.
Biomedical Uses
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Drug delivery systems: Hydrophobic backbone enables sustained release.
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Tissue engineering scaffolds: Biocompatible crosslinker for hydrogels.
Future Research Directions
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Bioproduction scaling: Optimizing CYP153A expression for industrial-scale yields.
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Functional derivatives: Exploring ethers and esters for niche applications.
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Thermal stability: Enhancing performance in high-temperature lubricants.
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